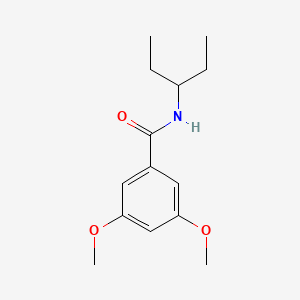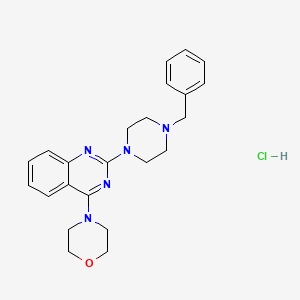
N-(1-ethylpropyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpropyl)-3,5-dimethoxybenzamide, also known as EPM, is a chemical compound that has been studied for its potential therapeutic applications. EPM belongs to the class of compounds known as benzamides, which have been shown to have a range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(1-ethylpropyl)-3,5-dimethoxybenzamide is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems such as dopamine, serotonin, and glutamate. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have several biochemical and physiological effects. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival of neurons. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments is its high purity and stability. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been synthesized using optimized methods to produce high yields and purity. Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to be stable under various conditions, which makes it suitable for use in lab experiments. However, one of the limitations of using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(1-ethylpropyl)-3,5-dimethoxybenzamide to cells or animals in lab experiments.
Orientations Futures
There are several future directions for research on N-(1-ethylpropyl)-3,5-dimethoxybenzamide. One area of research could be to investigate the potential therapeutic applications of N-(1-ethylpropyl)-3,5-dimethoxybenzamide in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research could be to investigate the potential use of N-(1-ethylpropyl)-3,5-dimethoxybenzamide as a cognitive enhancer. Additionally, future research could focus on understanding the exact mechanism of action of N-(1-ethylpropyl)-3,5-dimethoxybenzamide and its effects on various neurotransmitter systems. Finally, future research could focus on developing new synthesis methods for N-(1-ethylpropyl)-3,5-dimethoxybenzamide that could improve its solubility and bioavailability.
Conclusion:
In conclusion, N-(1-ethylpropyl)-3,5-dimethoxybenzamide is a chemical compound that has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects, anti-inflammatory effects, and antipsychotic effects. Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to modulate the activity of several neurotransmitter systems such as dopamine, serotonin, and glutamate. While there are limitations to using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments, its high purity and stability make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of N-(1-ethylpropyl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 1-ethylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(1-ethylpropyl)-3,5-dimethoxybenzamide. The synthesis of N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of neuroinflammatory diseases. Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have antipsychotic effects, which could be useful in the treatment of schizophrenia.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-11(6-2)15-14(16)10-7-12(17-3)9-13(8-10)18-4/h7-9,11H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPKCRTVLOYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(pentan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)

![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)